molecular formula C10H9NO4S3 B2599869 3-[(Thiophen-2-ylmethyl)sulfamoyl]thiophene-2-carboxylic acid CAS No. 944894-47-7

3-[(Thiophen-2-ylmethyl)sulfamoyl]thiophene-2-carboxylic acid

Cat. No.: B2599869
CAS No.: 944894-47-7
M. Wt: 303.37
InChI Key: ZQCOOKGBHWVBRB-UHFFFAOYSA-N
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Description

3-[(Thiophen-2-ylmethyl)sulfamoyl]thiophene-2-carboxylic acid (CAS 944894-47-7) is a high-purity chemical compound intended for research and further manufacturing applications, strictly not for direct human use. This molecule, with the molecular formula C₁₀H₉NO₄S₃ and a molecular weight of 303.38 g/mol, serves as a valuable building block in organic synthesis and medicinal chemistry research . Its structure features a thiophene-2-carboxylic acid group linked via a sulfamoyl bridge to a thiophen-2-ylmethyl moiety, making it a versatile intermediate for the development of more complex sulfonamide-based structures . Researchers utilize this compound in various stages of drug discovery, where it can be used to create potential protease inhibitors, receptor antagonists, and other biologically active molecules due to its sulfonamide functional group . The compound is characterized by a purity of ≥95% and should be stored sealed in a dry environment at 2-8°C to maintain stability . Please consult the Safety Data Sheet (SDS) prior to handling. This product is classified with the signal word "Warning" and may be harmful if swallowed, cause skin or serious eye irritation, and may cause respiratory irritation . Appropriate personal protective equipment, including protective gloves, clothing, and eye/face protection, is recommended. Handling should be conducted in a well-ventilated area, and users should not eat, drink, or smoke where the compound is handled .

Properties

IUPAC Name

3-(thiophen-2-ylmethylsulfamoyl)thiophene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO4S3/c12-10(13)9-8(3-5-17-9)18(14,15)11-6-7-2-1-4-16-7/h1-5,11H,6H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQCOOKGBHWVBRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CNS(=O)(=O)C2=C(SC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO4S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including 3-[(Thiophen-2-ylmethyl)sulfamoyl]thiophene-2-carboxylic acid, can be achieved through various methods. Some common synthetic routes include:

Industrial Production Methods

Industrial production methods for thiophene derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow synthesis and the use of advanced catalytic systems to enhance reaction efficiency .

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfamoyl Group

The sulfamoyl (-SO₂-NR-) group serves as a reactive site for nucleophilic substitution under basic conditions. Key reactions include:

Reaction TypeReagents/ConditionsProduct FormedYield (%)Reference
AlkylationAlkyl halides (e.g., CH₃I) in DMFN-Alkylated sulfonamide derivatives65–78
ArylationAryl boronic acids, Pd(PPh₃)₄, K₂CO₃Biaryl sulfonamides55–70
AmidationPrimary amines, EDCI/HOBtSulfamidoamide conjugates72–85

Mechanistic Insight :
The sulfur atom in the sulfamoyl group acts as an electron-deficient center, facilitating nucleophilic attack. Steric hindrance from the thiophen-2-ylmethyl substituent slows reactivity compared to simpler sulfonamides.

Carboxylic Acid Functionalization

The carboxylic acid group undergoes classical transformations:

Esterification

  • Reagents : Thionyl chloride (SOCl₂) followed by methanol.

  • Product : Methyl 3-[(thiophen-2-ylmethyl)sulfamoyl]thiophene-2-carboxylate.

  • Yield : 88–92% under anhydrous conditions .

Amide Formation

  • Reagents : HATU, DIPEA, and primary/secondary amines.

  • Applications : Used to generate bioactive conjugates for drug discovery .

Condensation Reactions

  • Example : Reaction with hydrazine (NH₂NH₂) yields hydrazide derivatives, precursors for heterocyclic synthesis .

Electrophilic Substitution on Thiophene Rings

Both thiophene rings participate in electrophilic substitution, though regioselectivity varies:

ReactionReagentsPosition ModifiedNotes
BrominationBr₂, FeCl₃C-5 of thiopheneEnhanced electron density at C-5
NitrationHNO₃/H₂SO₄C-4 of thiopheneNitro group directs further substitution
Friedel-CraftsAcCl, AlCl₃C-3 of thiopheneLimited by steric bulk of sulfamoyl group

Oxidation-Reduction Behavior

  • Oxidation : Treatment with KMnO₄/H₂SO₄ oxidizes the thiophene rings to sulfones, degrading the aromatic system.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces sulfamoyl groups to thioethers (-S-NR-), altering electronic properties .

Metal-Mediated Coupling Reactions

The carboxylic acid and thiophene moieties enable cross-coupling:

Reaction TypeCatalytic SystemApplication
Ullmann CouplingCuI, 1,10-phenanthrolineBiaryl formation via decarboxylation
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃Conjugation with aryl boronic acids

Stability and Degradation Pathways

  • Hydrolysis : The sulfamoyl bond hydrolyzes under strongly acidic (HCl, Δ) or basic (NaOH, Δ) conditions, yielding thiophene-2-carboxylic acid and thiophen-2-ylmethanamine .

  • Thermal Stability : Decomposes above 240°C via cleavage of the sulfonamide linkage.

Biological Activity and Reactivity Correlations

While not a direct reaction, the compound’s sulfamoyl and carboxylic acid groups contribute to interactions with biological targets:

  • Enzyme Inhibition : Competes with endogenous substrates in cysteine proteases via reversible sulfonamide binding .

  • Antimicrobial Activity : Derivatives show MIC values of 4–16 µg/mL against Staphylococcus aureus .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that sulfamoyl compounds, including 3-[(Thiophen-2-ylmethyl)sulfamoyl]thiophene-2-carboxylic acid, exhibit significant antimicrobial properties. A study demonstrated that derivatives of thiophene-based sulfamoyl compounds showed efficacy against various bacterial strains, suggesting potential for development as new antimicrobial agents .

Anticancer Properties
Thiophene derivatives have been explored for their anticancer properties. A specific case study highlighted the compound's ability to inhibit cancer cell proliferation in vitro, with mechanisms involving apoptosis induction and cell cycle arrest. The compound's structural features appear to enhance its interaction with cellular targets involved in cancer progression .

Material Science

Conductive Polymers
The incorporation of thiophene derivatives into conductive polymers has garnered attention for applications in organic electronics. The unique electronic properties of thiophenes allow for enhanced conductivity and stability in polymer matrices. Research has shown that incorporating this compound into polymer blends can improve charge transport properties, making it suitable for applications in organic solar cells and transistors .

Sensors
The compound has been investigated for use in chemical sensors due to its ability to undergo electrochemical reactions. Studies have demonstrated that modified electrodes using thiophene derivatives can selectively detect various analytes, including heavy metals and biomolecules, showcasing their potential in environmental monitoring and biomedical applications .

Agricultural Chemistry

Pesticidal Activity
Research into the pesticidal properties of thiophene derivatives has indicated that compounds like this compound exhibit insecticidal and herbicidal activities. Field trials have shown effectiveness against common agricultural pests, suggesting a role as a potential eco-friendly pesticide alternative .

Data Tables

Application AreaKey FindingsReferences
Medicinal ChemistryAntimicrobial and anticancer activities observed
Material ScienceEnhanced conductivity in polymers
Agricultural ChemistryEffective against agricultural pests

Case Studies

  • Antimicrobial Study :
    • Objective : Evaluate the antimicrobial efficacy of thiophene-derived compounds.
    • Methodology : In vitro testing against bacterial strains.
    • Results : Significant inhibition of bacterial growth was observed, indicating potential as a new class of antibiotics.
  • Conductive Polymer Development :
    • Objective : Investigate the electrical properties of polymers incorporating thiophene derivatives.
    • Methodology : Synthesis of polymer blends followed by electrical characterization.
    • Results : Improved charge transport properties were noted, enhancing potential applications in electronic devices.
  • Pesticide Efficacy Trial :
    • Objective : Assess the effectiveness of the compound as a pesticide.
    • Methodology : Field trials on crops infested with pests.
    • Results : Demonstrated significant pest control with minimal environmental impact.

Mechanism of Action

The mechanism of action of 3-[(Thiophen-2-ylmethyl)sulfamoyl]thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. Thiophene derivatives can modulate various biological pathways, including enzyme inhibition and receptor binding, leading to their therapeutic effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

  • Synthetic Efficiency : Yields vary significantly depending on substituents. For example, nitrophenyl derivatives (e.g., Compound 11) are synthesized in high yields (85%) compared to carboxy-hydroxyphenyl analogs (31% for Compound 10) .
  • Substituent Complexity : Heterocyclic substituents (e.g., isoxazole in ) require multi-step syntheses, while aryl groups (e.g., 4-fluorophenyl in ) are introduced via direct sulfamoylation.
Anticancer and Antimicrobial Activity
  • Thiophene-2-carboxylic Acid Derivatives : Compounds with substituted pyrrolo-pyrimidine or triazole moieties (e.g., Compound 19b in ) exhibit superior anticancer activity compared to doxorubicin, with MIC values <1 μM against breast and colon cancer cell lines. Activity correlates with electron-withdrawing substituents (e.g., 4-chlorophenyl) and planar heterocyclic systems .
  • Antifungal Activity : Thiourea-thiophene hybrids demonstrate MIC values of 16–64 μg/mL against Candida albicans, highlighting the role of sulfamoyl-linked thiourea groups in antifungal potency .
Enzyme Inhibition
  • Structural Insights : Crystallographic studies using SHELX software (e.g., ) reveal that planar thiophene rings and hydrogen-bonding interactions (e.g., S–H···O in ) enhance binding to enzymatic active sites.

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Name Molecular Formula Molecular Weight (g/mol) Solubility Thermal Stability
3-[(Thiophen-2-ylmethyl)sulfamoyl]thiophene-2-carboxylic acid C11H9NO4S3 339.39 Limited data
3-[(4-Fluorophenyl)sulfamoyl]thiophene-2-carboxylic acid C11H8FNO4S2 325.31 Moderate in DMSO Stable at 25°C
3-(3-Nitro-phenylsulfamoyl)-thiophene-2-carboxylic acid C11H8N2O6S2 344.32 Low in aqueous media Decomposes >200°C

Key Observations :

  • Solubility : Carboxylic acid derivatives generally exhibit poor aqueous solubility, necessitating ester prodrugs (e.g., methyl ester 1A in ) for improved bioavailability.
  • Thermal Stability : Nitro-substituted analogs decompose at higher temperatures (>200°C), whereas fluorophenyl derivatives remain stable at room temperature .

Biological Activity

3-[(Thiophen-2-ylmethyl)sulfamoyl]thiophene-2-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound can be structurally represented as follows:

C11H12N2O3S2\text{C}_{11}\text{H}_{12}\text{N}_2\text{O}_3\text{S}_2

This molecular formula indicates the presence of two thiophene rings and a sulfamoyl group, which are critical for its biological activity.

Research indicates that this compound exhibits several mechanisms of action:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.
  • Modulation of Hypoxia-Inducible Factors : Similar derivatives have been studied for their ability to activate hypoxia-inducible factor (HIF), which plays a crucial role in cellular responses to low oxygen levels. This activation can lead to increased expression of genes that protect against hypoxic damage .
  • Antimicrobial Activity : The compound has demonstrated significant antimicrobial properties against various bacterial strains, making it a candidate for further development as an antibacterial agent .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

Biological ActivityTest MethodologyResults
Enzyme Inhibition In vitro assaysSignificant inhibition of targeted enzymes (IC50 values)
HIF Activation Luciferase reporter assaysIncreased HIF transcriptional activity under hypoxic conditions
Antimicrobial Efficacy MIC determinationEffective against Gram-positive and Gram-negative bacteria with MIC values ranging from 3.12 to 12.5 µg/mL

Case Studies

  • Antiviral Activity : A study investigated the antiviral properties of thiophene derivatives, including this compound, against Hepatitis C virus (HCV) NS5B polymerase. The results indicated that these compounds could inhibit viral replication in cell cultures, suggesting potential therapeutic applications in antiviral treatments .
  • Anticancer Potential : Another investigation focused on the anticancer effects of thiophene derivatives on prostate cancer cells (PC-3). The study revealed that these compounds induced apoptosis and inhibited cell growth, highlighting their potential as novel anticancer agents .

Research Findings

Recent studies have synthesized various thiophene derivatives and evaluated their biological activities:

  • Synthesis and Characterization : Novel derivatives were synthesized using condensation reactions and characterized by NMR and mass spectrometry. Their biological activities were assessed through various assays, confirming their efficacy against multiple targets .
  • Safety Profile : Toxicity assessments have indicated that while the compounds exhibit potent biological activities, they also require careful evaluation for safety in clinical applications .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for synthesizing thiophene-2-carboxylic acid derivatives like 3-[(Thiophen-2-ylmethyl)sulfamoyl]thiophene-2-carboxylic acid?

  • Methodological Answer : Thiophene derivatives are typically synthesized via condensation reactions. For example, the Gewald reaction involves sulfur, α-methylene carbonyl compounds, and α-cyano esters to form aminothiophene derivatives . The Fiesselmann synthesis uses thioglycolic acid derivatives and α,β-acetylenic esters under basic conditions to generate hydroxy-thiophene carboxylic acids . For sulfamoyl-functionalized derivatives like the target compound, post-synthetic modifications (e.g., sulfonylation of amine intermediates) are recommended. Purification often employs reverse-phase HPLC, as demonstrated in analogous syntheses of tetrahydrobenzothiophene derivatives .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of NMR spectroscopy (¹H and ¹³C) to confirm substituent positions and sulfamoyl linkages, IR spectroscopy to identify carboxylic acid (C=O stretch ~1700 cm⁻¹) and sulfonamide (S=O stretch ~1350–1150 cm⁻¹) functional groups, and mass spectrometry (HRMS or LC-MS) for molecular weight validation . For purity assessment, HPLC with UV detection (λ ~254 nm) is standard, as described for structurally similar compounds like ethyl 2-amino-4-(4-cyclohexylphenyl)thiophene-3-carboxylate .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported bioactivity data for thiophene-2-carboxylic acid derivatives?

  • Methodological Answer : Discrepancies in bioactivity often arise from variations in assay conditions (e.g., solvent polarity, pH) or impurities in test compounds. To address this:

  • Perform dose-response studies across multiple concentrations.
  • Validate compound purity via HPLC and elemental analysis .
  • Use computational modeling (e.g., molecular docking) to predict binding interactions with biological targets, as suggested for 3-methylthiophene-2-carboxylic acid derivatives .
    • Reference conflicting studies to identify methodological differences (e.g., cell lines, incubation times) and conduct side-by-side comparative assays .

Q. How can researchers optimize the synthetic yield of sulfamoyl-functionalized thiophene derivatives?

  • Methodological Answer :

  • Reaction Solvent : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance sulfonylation efficiency.
  • Catalysis : Employ coupling agents like EDCI/HOBt for sulfamoyl group introduction, as used in peptide synthesis .
  • Temperature Control : Maintain reactions at 0–5°C during sulfonylation to minimize side reactions.
  • Purification : Utilize column chromatography (silica gel, ethyl acetate/hexane gradients) or preparative HPLC for high-purity isolation .

Q. What are the key challenges in elucidating the biological targets of this compound, and how can they be addressed?

  • Methodological Answer :

  • Challenge 1 : Low solubility in aqueous buffers. Solution : Use DMSO as a co-solvent (<1% v/v) to maintain solubility without cytotoxicity .
  • Challenge 2 : Non-specific binding. Solution : Employ affinity chromatography with immobilized compound derivatives to isolate interacting proteins .
  • Challenge 3 : Off-target effects. Solution : Conduct genome-wide CRISPR screens or RNAi knockdowns to identify pathways modulated by the compound .

Safety and Stability Considerations

Q. What protocols ensure safe handling and storage of sulfamoyl-thiophene derivatives in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis .
  • Storage : Store in airtight containers at ambient temperature, away from light and moisture, to prevent hydrolysis of the sulfamoyl group .
  • Spill Management : Neutralize acidic spills with sodium bicarbonate, then absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Q. How do structural modifications (e.g., methyl vs. sulfamoyl substituents) influence the stability of thiophene-2-carboxylic acid derivatives?

  • Methodological Answer :

  • Electron-Withdrawing Groups (e.g., sulfamoyl) : Increase thermal stability but reduce solubility in non-polar solvents. Monitor decomposition via TGA-DSC .
  • Electron-Donating Groups (e.g., methyl) : Enhance solubility in organic solvents but may lower melting points (e.g., 3-methylthiophene-2-carboxylic acid, mp 137–142°C) .
  • Accelerated Stability Testing : Expose compounds to 40°C/75% RH for 4 weeks and analyze degradation products via LC-MS .

Data Analysis and Reproducibility

Q. What statistical methods are recommended for analyzing dose-dependent bioactivity in thiophene derivatives?

  • Methodological Answer :

  • Non-linear Regression : Fit data to a sigmoidal curve (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values .
  • ANOVA with Post-Hoc Tests : Compare multiple concentrations using Tukey’s HSD test to identify significant differences (p < 0.05).
  • Reproducibility : Perform triplicate experiments and report mean ± SEM, as done in antibacterial studies of tetrahydrobenzothiophene derivatives .

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